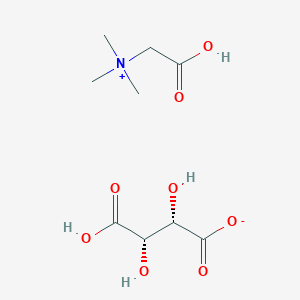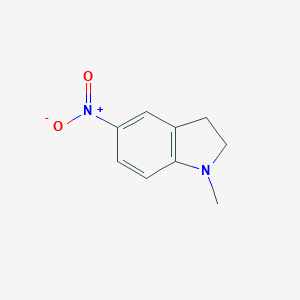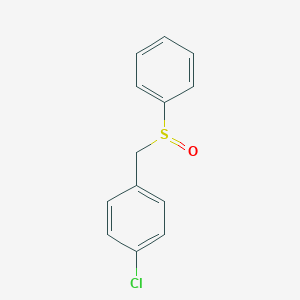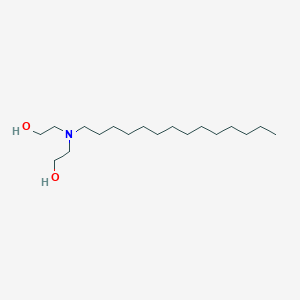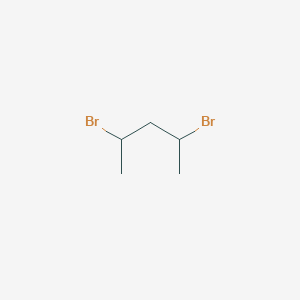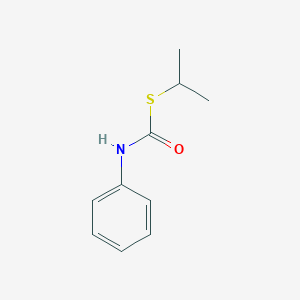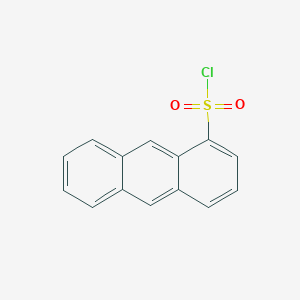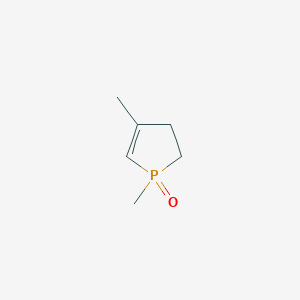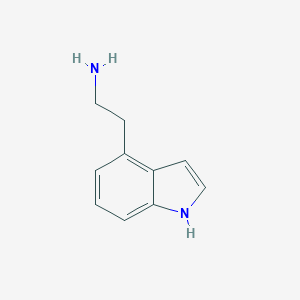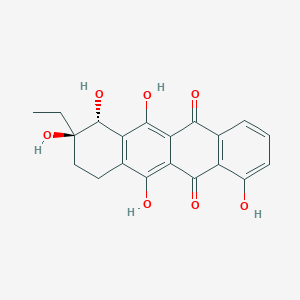
(9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Rhodomycinone is a compound belonging to the anthracycline family, which is a group of aromatic polyketides. These compounds are known for their intense colors, ranging from yellow and red to purple and blue. Gamma-Rhodomycinone is derived from the bacterium Streptomyces purpurascens and has been studied for its potential antibacterial and antitumor activities .
Métodos De Preparación
Gamma-Rhodomycinone can be synthesized through various methods. One common approach involves the fermentation of Streptomyces purpurascens. The crude antibiotic complex is obtained by ethyl acetate extraction, followed by purification using preparative Thin Layer Chromatography (TLC). Acid hydrolysis of each fraction and subsequent TLC leads to the identification of aglycones and sugars, indicating the presence of Rhodomycin and its analogues .
Análisis De Reacciones Químicas
Gamma-Rhodomycinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione can lead to the formation of various quinone derivatives .
Aplicaciones Científicas De Investigación
Gamma-Rhodomycinone has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of anthracyclines. In biology and medicine, (9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is investigated for its potential antibacterial and antitumor activities. It has shown activity against Gram-positive bacteria and certain cancer cell lines, making it a promising candidate for further drug development . Additionally, this compound is used in the study of microbial secondary metabolites and their biosynthesis .
Mecanismo De Acción
The mechanism of action of (9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the replication of cancer cells. This intercalation leads to the formation of stable complexes with DNA, preventing the normal functioning of the DNA and ultimately causing cell death. Gamma-Rhodomycinone also inhibits topoisomerase II, an enzyme involved in DNA replication, further contributing to its antiproliferative effects .
Comparación Con Compuestos Similares
Gamma-Rhodomycinone is similar to other anthracyclines such as daunorubicin, doxorubicin, and epirubicin. These compounds share a common tetracyclic structure with a 7,8,9,10-tetrahydro-tetracene-5,12-quinone skeleton. (9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is unique in its specific aglycone and sugar residues, which contribute to its distinct biological activities. Other similar compounds include idarubicin, zorubicin, and aclacinomycin A, all of which are derived from Streptomyces species and have varying degrees of antibacterial and antitumor activities .
Propiedades
Número CAS |
17514-35-1 |
|---|---|
Fórmula molecular |
C20H18O7 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O7/c1-2-20(27)7-6-9-12(19(20)26)18(25)14-13(16(9)23)17(24)11-8(15(14)22)4-3-5-10(11)21/h3-5,19,21,23,25-27H,2,6-7H2,1H3/t19-,20-/m1/s1 |
Clave InChI |
IYYYSIPRDYPSFJ-WOJBJXKFSA-N |
SMILES |
CCC1(CCC2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
SMILES isomérico |
CC[C@]1(CCC2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
SMILES canónico |
CCC1(CCC2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
Sinónimos |
(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,6,7,8α,11-pentahydroxy-5,12-naphthacenedione |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


